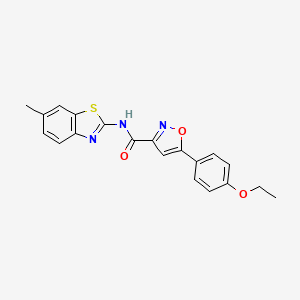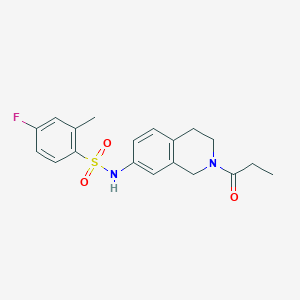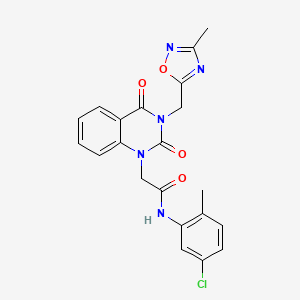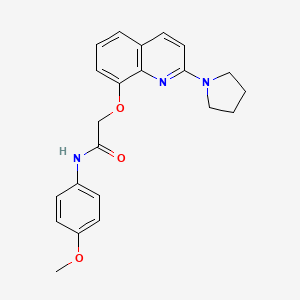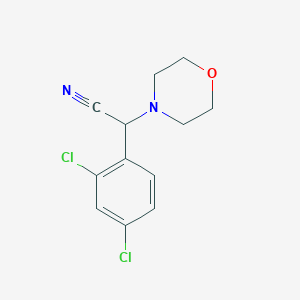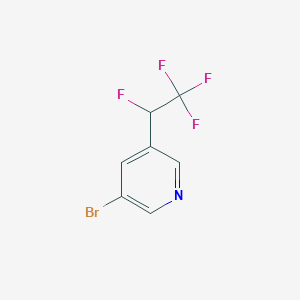
3-ブロモ-5-(1,2,2,2-テトラフルオロエチル)ピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine: is an organic compound with the molecular formula C7H4BrF4N It is a pyridine derivative, characterized by the presence of a bromine atom at the third position and a tetrafluoroethyl group at the fifth position of the pyridine ring
科学的研究の応用
Chemistry: 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is used as a building block in organic synthesis, particularly in the preparation of more complex pyridine derivatives. It is also employed in the development of new materials with specific chemical properties.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive molecules.
Industry: In the industrial sector, 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is utilized in the production of specialty chemicals and advanced materials. Its unique chemical structure makes it valuable in the development of new products with enhanced performance characteristics.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine typically involves the bromination of 5-(1,2,2,2-tetrafluoroethyl)pyridine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and specific solvents to facilitate the reaction.
化学反応の分析
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction Reactions: Reduction of the compound can yield different reduced forms, depending on the reducing agents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products:
Substitution Products: Various substituted pyridine derivatives.
Oxidation Products: Oxidized pyridine derivatives.
Reduction Products: Reduced pyridine derivatives.
作用機序
The mechanism of action of 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and tetrafluoroethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.
類似化合物との比較
- 2-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-5-(2,2,2-trifluoroethoxy)pyridine
- 5-(2-Bromo-1,1,2,2-tetrafluoroethyl)bicyclo[2.2.1]heptane-2,3-diol
Comparison: Compared to similar compounds, 3-Bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine is unique due to the presence of both bromine and tetrafluoroethyl groups on the pyridine ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it suitable for specific applications in research and industry.
特性
IUPAC Name |
3-bromo-5-(1,2,2,2-tetrafluoroethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF4N/c8-5-1-4(2-13-3-5)6(9)7(10,11)12/h1-3,6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUXMMZWQAVTPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Br)C(C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
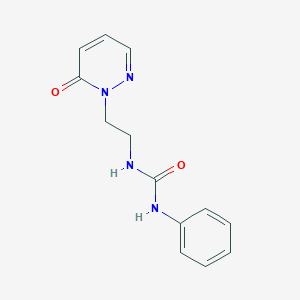

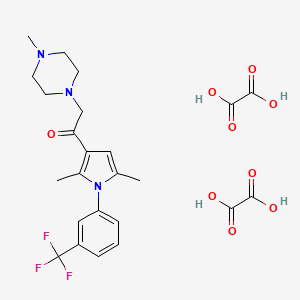
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2443463.png)
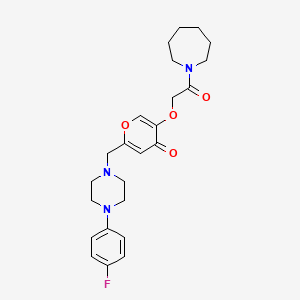
![3-(4-chlorophenyl)-2-cyano-n-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}prop-2-enamide](/img/structure/B2443466.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methylbenzamide](/img/structure/B2443467.png)

